molecular formula C18H25N5O5 B14498389 Methyl pyroglutamyl-histidyl-pipecolate CAS No. 64783-97-7

Methyl pyroglutamyl-histidyl-pipecolate

Cat. No.: B14498389
CAS No.: 64783-97-7
M. Wt: 391.4 g/mol
InChI Key: XBIMPEXPZJZUMP-RFHHWMCGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl pyroglutamyl-histidyl-pipecolate, also known as L-pyroglutamyl-L-histidyl-L-pipecolic acid methyl ester, is a synthetic compound with the molecular formula C18H25N5O5 and a molecular weight of 391.42 g/mol . This compound is characterized by its unique structure, which includes a methyl ester group, a histidyl residue, and a pipecolic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl pyroglutamyl-histidyl-pipecolate typically involves the stepwise assembly of its constituent amino acids. The process begins with the protection of functional groups to prevent unwanted side reactions. The protected amino acids are then coupled using peptide bond-forming reagents such as carbodiimides or uronium salts. After the coupling reactions, the protecting groups are removed to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

Methyl pyroglutamyl-histidyl-pipecolate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the histidyl residue can yield histidyl oxides, while reduction of the pipecolic acid moiety can produce pipecolic alcohols .

Scientific Research Applications

Methyl pyroglutamyl-histidyl-pipecolate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl pyroglutamyl-histidyl-pipecolate involves its interaction with specific molecular targets. The histidyl residue can bind to metal ions, facilitating catalytic reactions. The pipecolic acid moiety can interact with enzymes, modulating their activity. These interactions are crucial for the compound’s biological effects and its role in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl pyroglutamyl-histidyl-pipecolate is unique due to its combination of a methyl ester group, a histidyl residue, and a pipecolic acid moiety. This unique structure imparts specific chemical and biological properties, making it valuable in research and industrial applications .

Properties

CAS No.

64783-97-7

Molecular Formula

C18H25N5O5

Molecular Weight

391.4 g/mol

IUPAC Name

methyl 1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]piperidine-2-carboxylate

InChI

InChI=1S/C18H25N5O5/c1-28-18(27)14-4-2-3-7-23(14)17(26)13(8-11-9-19-10-20-11)22-16(25)12-5-6-15(24)21-12/h9-10,12-14H,2-8H2,1H3,(H,19,20)(H,21,24)(H,22,25)/t12-,13-,14?/m0/s1

InChI Key

XBIMPEXPZJZUMP-RFHHWMCGSA-N

Isomeric SMILES

COC(=O)C1CCCCN1C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3

Canonical SMILES

COC(=O)C1CCCCN1C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.